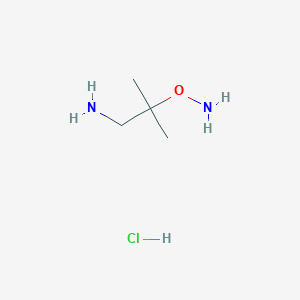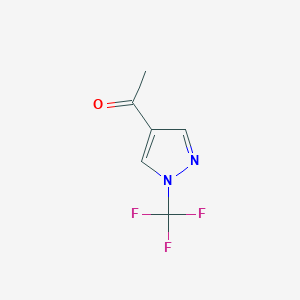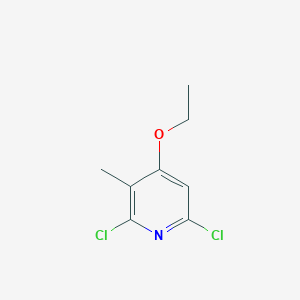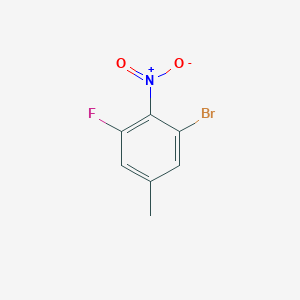
1,9-Di(oxiran-2-yl)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Di(oxiran-2-yl)nonane is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two oxirane (epoxide) rings attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions
1,9-Di(oxiran-2-yl)nonane can be synthesized through the epoxidation of 1,9-decadiene. The reaction typically involves the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,9-Di(oxiran-2-yl)nonane undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed through the reduction of the epoxide rings.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,9-Di(oxiran-2-yl)nonane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and chemical resistance.
Biological Studies: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and coatings
作用機序
The mechanism of action of 1,9-Di(oxiran-2-yl)nonane primarily involves the reactivity of its epoxide rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the nonane backbone .
類似化合物との比較
Similar Compounds
1,6-Di(oxiran-2-yl)hexane: Similar structure with a shorter carbon chain.
1,8-Di(oxiran-2-yl)octane: Similar structure with an intermediate carbon chain length.
1,10-Di(oxiran-2-yl)decane: Similar structure with a longer carbon chain.
Uniqueness
1,9-Di(oxiran-2-yl)nonane is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of two epoxide rings provides multiple reactive sites, making it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC名 |
2-[9-(oxiran-2-yl)nonyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1(2-4-6-8-12-10-14-12)3-5-7-9-13-11-15-13/h12-13H,1-11H2 |
InChIキー |
PYESIHQJIKZESS-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)CCCCCCCCCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)

![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)







